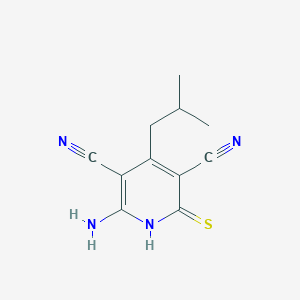

6-amino-4-isobutyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

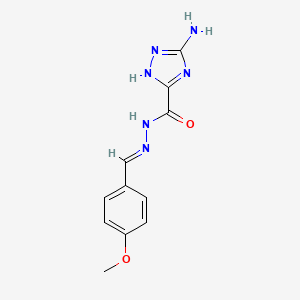

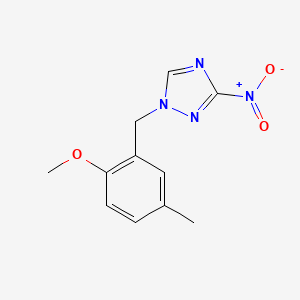

6-Amino-4-isobutyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile is a nitrogen-based heterocyclic compound . It has a molecular formula of C11H12N4S and an average mass of 232.305 Da . This compound is part of a class of substances that are of great interest to chemists due to their wide range of applications and their structural diversity, which allows for the modification of properties and the creation of optimal structures for specific purposes .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. A series of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles was synthesized, and further reaction of which with dimethyl chloroethynylphosphonate yielded a series of new dimethyl (8-cyano-7-aryl-5-thioxo-5,6-dihydroimidazo [1,2- c ]pyrimidin-2-yl)phosphonates .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Development

6-Amino-4-isobutyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile serves as a precursor in the synthesis of various chemically significant compounds. For instance, it is utilized in the creation of fused heterocycles and pyridine derivatives, which are essential in the field of medicinal chemistry and material science. This compound undergoes reactions with halo compounds, acrylonitrile, and other agents to produce new derivatives of fused pyridines, contributing significantly to the diversification of chemical structures for various applications (Abdel-ghany et al., 2016).

Corrosion Inhibition

Research indicates that derivatives of 6-amino-4-isobutyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile exhibit properties beneficial for corrosion inhibition. These derivatives have been studied for their effectiveness in protecting materials like N80 steel in acidic environments, demonstrating significant inhibition efficiency. Such applications are vital in industrial sectors where corrosion resistance is crucial for maintaining the integrity and longevity of metallic structures (Ansari et al., 2015).

Potential in Dye Synthesis

This compound has also found utility in the synthesis of disperse dyes. Derivatives of 6-amino-4-isobutyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile have been used to create azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which are then applied as disperse dyes for textiles. These dyes exhibit desirable spectral characteristics and fastness properties, important for fabric and garment manufacturing (Ho, 2005).

Electrophilic Substitution and Cyclization Reactions

Moreover, the compound undergoes electrophilic substitution and cyclization reactions, forming various heterocyclic structures. These reactions are fundamental in organic chemistry, enabling the synthesis of complex molecules with potential applications in drug development and material sciences (Dyachenko & Karpov, 2013).

Propiedades

IUPAC Name |

2-amino-4-(2-methylpropyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4S/c1-6(2)3-7-8(4-12)10(14)15-11(16)9(7)5-13/h6H,3H2,1-2H3,(H3,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULQJSDYJWOUSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=S)NC(=C1C#N)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-4-(2-methylpropyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5565903.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5565913.png)

![1-(tetrahydro-2H-pyran-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5565922.png)

![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)

![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)

![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)

![3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565989.png)

![4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565991.png)